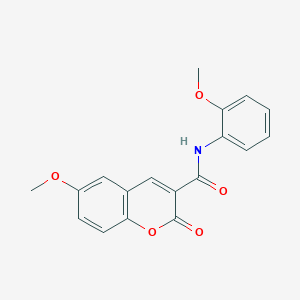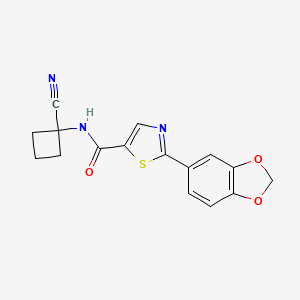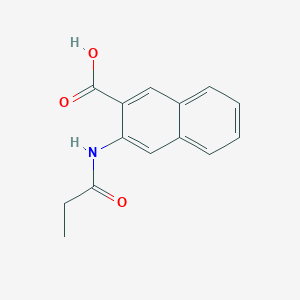
4-(1-Hidroxipropil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-(1-Hydroxypropyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(1-Hydroxypropyl)phenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the reduction of 4-(1-oxopropyl)phenol using a reducing agent such as sodium borohydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, 4-(1-Hydroxypropyl)phenol can be produced through the catalytic hydrogenation of 4-(1-oxopropyl)phenol. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(1-oxopropyl)phenol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, 4-(1-oxopropyl)phenol can be reduced to 4-(1-Hydroxypropyl)phenol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group on the phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1-oxopropyl)phenol.
Reduction: 4-(1-Hydroxypropyl)phenol.
Substitution: Various substituted derivatives of 4-(1-Hydroxypropyl)phenol, depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This property is attributed to the presence of the hydroxyl group on the phenol ring, which can undergo redox reactions.
In biological systems, 4-(1-Hydroxypropyl)phenol may interact with enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.
Comparación Con Compuestos Similares
4-(1-Hydroxypropyl)phenol can be compared with other similar compounds, such as:
4-Propylphenol: Lacks the hydroxyl group on the propyl chain, resulting in different chemical and biological properties.
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol: Contains additional methoxy groups on the phenol ring, which can influence its reactivity and biological activity.
4-(1-Oxopropyl)phenol: The oxidized form of 4-(1-Hydroxypropyl)phenol, with different reactivity and applications.
The uniqueness of 4-(1-Hydroxypropyl)phenol lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
4-(1-hydroxypropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMUBUZJDWJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22805-42-1 |
Source


|
| Record name | 4-(1-hydroxypropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE](/img/structure/B2486759.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide](/img/structure/B2486760.png)
![7-Fluoro-2-methyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2486761.png)




![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2486770.png)



![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/new.no-structure.jpg)
